molecular formula C19H18N4O B11145896 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11145896
M. Wt: 318.4 g/mol
InChI Key: ZITULIKGKCWNMA-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of these two heterocyclic systems in a single molecule makes it a compound of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The indole moiety can interact with various receptors and enzymes, modulating their activity . Together, these interactions contribute to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-2-carboxamide is unique due to the combination of benzimidazole and indole moieties in a single molecule. This dual presence enhances its potential biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H18N4O/c1-23-16-9-5-2-6-13(16)12-17(23)19(24)20-11-10-18-21-14-7-3-4-8-15(14)22-18/h2-9,12H,10-11H2,1H3,(H,20,24)(H,21,22)

InChI Key

ZITULIKGKCWNMA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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